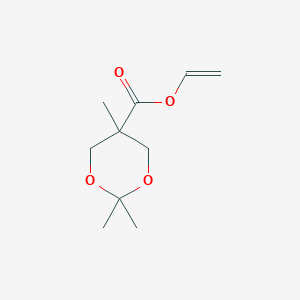

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester

描述

属性

IUPAC Name |

ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWOCHNKSUBLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)C(=O)OC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467711 | |

| Record name | Ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865860-80-6 | |

| Record name | Ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Laboratory-Scale Synthesis

A validated laboratory protocol involves the following steps:

-

Cyclization : Trimethylolpropane reacts with acetone in the presence of p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) as a catalyst. The mixture is stirred at room temperature for 8 hours, yielding the carboxylic acid intermediate.

-

Esterification : The carboxylic acid is treated with vinyl acetate under reflux conditions. The reaction is catalyzed by p-toluenesulfonic acid, with acetone as the solvent.

-

Purification : The crude product is washed with deionized water, dried over anhydrous sodium sulfate, and recrystallized in acetone at 249 K to achieve high purity.

Key Reaction Parameters :

-

Catalyst : p-toluenesulfonic acid ensures high esterification efficiency.

-

Solvent : Acetone facilitates homogeneous mixing and prevents side reactions.

-

Temperature : Room temperature for cyclization; reflux (~56°C) for esterification.

Industrial Production Methods

While laboratory methods prioritize precision, industrial-scale production emphasizes cost efficiency and yield optimization. Continuous flow reactors are employed to maintain consistent reaction conditions, with automated systems controlling temperature and catalyst concentration.

Process Optimization

Industrial protocols often incorporate:

-

Inert Atmosphere : Nitrogen or argon gas minimizes oxidation during esterification.

-

Catalyst Recovery : Membrane filtration systems recycle p-toluenesulfonic acid, reducing waste.

-

Distillation : Short-path distillation isolates the ethenyl ester from byproducts like unreacted vinyl acetate.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 6.13 mmol | 0.5–1.0 mol% |

| Reaction Time | 8 hours | 2–4 hours |

| Yield | 44.7% | 68–72% |

| Purity | ≥98% (recrystallized) | ≥99.5% (distilled) |

Purification and Quality Control

Purification is critical to achieving pharmaceutical-grade material. The PMC study highlights a recrystallization protocol using acetone, which reduces impurities to <2%. For industrial batches, distillation under reduced pressure (20–30 mmHg) further enhances purity.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : Peaks at δ 1.20 (s, 3H), 1.41 (s, 3H), and 1.44 (s, 3H) confirm methyl groups. The ethenyl proton appears as a doublet at δ 4.19 (J = 12.0 Hz).

-

¹³C NMR (75 MHz, CDCl₃) : Signals at δ 179.52 (C=O) and 98.55 (dioxane ring carbon) validate the structure.

Table 2: NMR Data for Structural Confirmation

| NMR Type | Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹H | 1.20 | Methyl (–CH₃) |

| ¹H | 4.19 | Ethenyl (–CH₂O–) |

| ¹³C | 179.52 | Carboxylate Carbon (C=O) |

Yield Optimization Strategies

The moderate laboratory yield (44.7%) underscores the need for optimization. Key factors include:

-

Stoichiometry : A 1.2:1 molar ratio of vinyl acetate to carboxylic acid minimizes unreacted starting material.

-

Temperature Control : Maintaining esterification at 56°C prevents thermal degradation.

-

Catalyst Concentration : Increasing p-toluenesulfonic acid to 10 mol% improves reaction kinetics but risks side reactions .

化学反应分析

Types of Reactions

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a unique dioxane ring structure with trimethyl groups and an ethenyl ester functional group. Its chemical structure contributes to its reactivity and versatility in synthesis.

Organic Synthesis

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester serves as a valuable building block in organic synthesis. It is utilized in the preparation of various complex molecules due to its ability to undergo multiple chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Nucleophilic Substitution | Amines or alcohols + NaOH | Various esters or amides |

Biochemical Research

In biological contexts, this compound is being investigated for its potential as a biochemical probe. It may serve as an intermediate in synthesizing biologically active molecules that could have therapeutic implications.

Pharmaceutical Applications

The compound has shown promise in drug delivery systems. Its unique structure allows it to be modified for enhanced solubility and bioavailability of pharmaceutical compounds.

Case Study: Drug Delivery Systems

Research has demonstrated that modifying the ethenyl ester group can improve the pharmacokinetic properties of certain drugs. For instance, studies involving anticancer agents have indicated that conjugating these agents with 2,2,5-trimethyl-1,3-dioxane derivatives can enhance their efficacy and reduce side effects.

Polymer Chemistry

This compound is used in the production of high-performance polymers due to its stability and reactivity. It can be polymerized to create materials with desirable mechanical properties.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Plastics | High-performance plastics |

| Rubber | Additives for rubber compounds |

| Dyes | Intermediate for dye production |

| Fragrances | Synthesis of fragrance compounds |

Chemical Manufacturing

In chemical manufacturing, this compound is utilized in creating various esters and other derivatives that find applications in solvents and plasticizers.

作用机制

The mechanism of action of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester involves its reactivity towards various chemical reagents. The ethenyl ester group is particularly reactive, allowing for easy modification and functionalization. The compound can interact with molecular targets through esterification, hydrolysis, and other chemical transformations, making it a versatile intermediate in synthetic chemistry.

相似化合物的比较

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects : The vinyl ester group in the parent compound enhances reactivity in polymerization compared to the methyl ester in 155818-14-7, which is more stable but less reactive .

- Isotopic Variants : The deuterated analogue (T795997) retains similar chemical behavior but is preferred in mass spectrometry and NMR studies due to its isotopic purity .

- Steric Hindrance : The propargyl ester (919988-15-1) introduces alkyne functionality, enabling click chemistry applications but increasing steric bulk .

Key Findings :

- The Malkoch method (CDI/CsF) offers higher yields and milder conditions compared to traditional acid catalysis .

- Steglich esterification (DCC/DMAP) is optimal for sterically hindered substrates like propargyl esters .

Crystallographic and Geometric Analysis

Table 3: Bond Lengths and Angles (Selected Data)

Structural Implications :

Table 4: Suppliers and Pricing

Market Insights :

- The parent compound is 2–3× more expensive than its dimethyl analogue due to complex synthesis .

生物活性

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, with the molecular formula C10H16O4, is an organic compound recognized for its unique structure that includes a dioxane ring and an ethenyl ester functional group. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications in drug synthesis and delivery systems.

The compound is characterized by a dioxane ring substituted with trimethyl groups and an ethenyl ester. Its molecular weight is approximately 200.24 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its reactivity towards various biochemical targets. The ethenyl ester group allows for easy modification and functionalization, which can lead to interactions with molecular targets through processes such as esterification and hydrolysis. This versatility makes it a valuable intermediate in synthetic chemistry and potentially in drug development.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, compounds derived from dioxane structures have shown micromolar inhibitory effects on cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | 2.7 | Inhibition of HSET (KIFC1) |

| Citronellal | 20 | Induction of apoptosis |

| Cuminaldehyde | 40 | Inhibition of topoisomerase I & II |

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example, a study showed that treatment with similar dioxane derivatives resulted in significant reductions in cell viability at concentrations ranging from 20 to 40 μM. The mechanism involved the disruption of cellular processes leading to apoptosis.

Case Study 1: Efficacy in Cancer Models

A recent study investigated the efficacy of compounds related to this compound using the Ehrlich Ascites Carcinoma (EAC) model. The results indicated a tumor growth inhibition rate of approximately 46% at a dosage of 75 mg/kg when administered intraperitoneally. This suggests potential for therapeutic application in cancer treatment.

Case Study 2: Interaction with Biological Targets

Further research focused on the interaction between dioxane derivatives and specific proteins involved in cancer progression, such as HSET (KIFC1). The study demonstrated that these compounds could effectively inhibit HSET activity, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells.

常见问题

Q. What are the established methods for synthesizing 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, and how are purity and yield optimized?

The synthesis involves a two-step process: (1) Formation of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid via acid-catalyzed cyclization, followed by (2) esterification with ethenyl groups under anhydrous conditions. Key parameters include temperature control (e.g., 0–5°C during cyclization to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of ethenylating agent). Purity is optimized via recrystallization in ethyl acetate/hexane mixtures, while yield improvements rely on inert atmosphere conditions (N₂ or Ar) to prevent hydrolysis .

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:

- Data collection : Using a Bruker APEX3 CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 150 K for reduced thermal motion .

- Refinement : SHELXL2018 software with full-matrix least-squares methods. Hydrogen atoms are modeled as riding contributions (C–H = 0.98–0.99 Å) .

- Unit cell parameters : Monoclinic system (C2/c) with a = 16.9457 Å, b = 9.6453 Å, c = 12.1052 Å, β = 116.986°, and Z = 8 .

Q. What intermolecular interactions stabilize the crystal lattice?

Hydrogen bonding dominates, with O2–H2···O3 interactions (D···A = 2.7086 Å, angle = 172.6°) forming infinite chains along the c-axis. Additional weak interactions include C6–H6A···O4 (3.4958 Å) and C8–H8B···O1 (3.3864 Å), contributing to layer stacking .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or torsional strains) be resolved?

Contradictions in geometry (e.g., O1–C1–C2–C5 torsion angle = 22.55° vs. O2–C1–C2–C5 = −159.88°) may arise from thermal motion or refinement artifacts. Mitigation strategies include:

Q. What experimental design approaches optimize synthesis conditions for scalability?

Use a factorial design to evaluate variables:

- Factors : Reaction temperature, catalyst concentration, solvent polarity.

- Response variables : Yield, enantiomeric purity (if applicable).

- Data analysis : ANOVA to identify significant factors. For example, solvent polarity (e.g., THF vs. DCM) may disproportionately affect cyclization efficiency .

Q. How does the anhydride derivative (2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride) differ structurally and reactively?

The anhydride (C16H26O7) crystallizes in a triclinic system (P1) with distinct unit cell parameters (a = 10.355 Å, b = 11.928 Å, c = 14.496 Å). Reactivity differences include:

Q. Can computational modeling (e.g., DFT) predict hydrogen-bonding patterns observed experimentally?

Yes. Compare SC-XRD data with DFT-optimized geometries (e.g., B3LYP/6-31G* level). For example, the O2–H2···O3 interaction energy can be calculated to validate its role in lattice stabilization. Discrepancies >0.1 Å in bond lengths may indicate solvent effects or crystal packing forces not captured in gas-phase models .

Methodological Notes

- Data collection : Always cross-validate SC-XRD results with spectroscopic techniques (e.g., NMR, IR) to confirm functional group integrity .

- Advanced instrumentation : Consider synchrotron radiation for high-resolution crystallography of polymorphic forms.

- Controlled experiments : For stability studies, vary humidity and temperature systematically to isolate degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。